molecular formula C10H9F3O3 B3376411 2-[2-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 119411-77-7

2-[2-(Trifluoromethyl)phenoxy]propanoic acid

Cat. No.: B3376411
CAS No.: 119411-77-7
M. Wt: 234.17 g/mol
InChI Key: YIZVVMCXQYBBIE-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenoxy]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

This compound belongs to the class of aryloxyphenoxypropionic acids , which are known to interact with various biological targets

Mode of Action

Similar compounds in the aryloxyphenoxypropionic acid class are known to interact with their targets through non-covalent interactions, leading to changes in the target’s function . The trifluoromethyl group in the compound may enhance its binding affinity to its targets due to its strong electronegativity.

Biochemical Pathways

Aryloxyphenoxypropionic acids are known to interfere with lipid metabolism and other cellular processes . The downstream effects of these interactions can include changes in cell function and viability.

Pharmacokinetics

The compound’s molecular weight (23417 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its distribution and metabolism.

Result of Action

Similar compounds in the aryloxyphenoxypropionic acid class can cause changes in cell function and viability . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with propanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)phenoxy]propanoic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced lipophilicity and stability are desired .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZVVMCXQYBBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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